(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17(4-3-14-2-1-9-26-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-4,9-13H,5-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYMTJATBRGFR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel synthetic derivative with potential pharmacological applications. Its structure incorporates a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. Notably, it demonstrated effective inhibition against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as an anti-tubercular agent .
Anticancer Properties
The compound's antiproliferative effects have also been investigated. In vitro studies showed that it could inhibit the growth of several cancer cell lines. The mechanism involves the activation of apoptotic pathways, where it functions as a caspase activator and down-regulator of anti-apoptotic proteins such as Bcl2 . The following table summarizes its antiproliferative activity across different cancer cell lines:
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 28 | Apoptosis induction |
| MCF7 (Breast) | 22 | Caspase activation |
| HeLa (Cervical) | 31 | Down-regulation of Bcl2 |
Cytotoxicity Assessment
Cytotoxicity studies conducted on HEK293 cells revealed that the compound exhibits low toxicity, making it a suitable candidate for further development in therapeutic applications .
Structure–Activity Relationship (SAR)
The presence of the triazole and pyrimidine rings is crucial for the biological activity of this compound. Modifications in these moieties can significantly influence its efficacy and selectivity against target pathogens or cancer cells. For instance, variations in the piperazine substituents have been shown to alter binding affinity and biological response.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anti-tubercular activity. Compounds with similar structural features to our compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
- Pyrimidine-based Anticancer Agents : Pyrimidine derivatives have been reported to possess significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest . The incorporation of furan rings further enhances their bioactivity.
Preparation Methods
Stepwise Functionalization of 4,6-Dichloropyrimidine
The pyrimidine scaffold serves as the central platform for subsequent modifications. A two-step substitution protocol is employed:
Construction of the Furan-Propenone Moiety
Claisen-Schmidt Condensation
The (E)-configured propenone is synthesized via base-catalyzed aldol condensation (Scheme 2A):
- Ketone component : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethan-1-one (synthesized via acylation of the pyrimidine-piperazine intermediate).
- Aldehyde component : Furan-2-carbaldehyde.
Reaction conditions:
Olefin Cross-Metathesis (CM)
Grubbs 2nd-generation catalyst (5 mol%) mediates CM between allyl-furan and vinyl ketone derivatives (Scheme 2B):
- Substrates : Allyl-furan (1.2 equiv) and 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one.
- Conditions: DCM, 40°C, 8 h.
- Yield: 58% (E-selectivity >95%).
This method offers superior stereocontrol but requires pre-functionalized olefinic precursors.
Final Coupling Strategies
Acylation of Piperazine
The propenone-furan acyl chloride reacts with the pyrimidine-triazole-piperazine intermediate under Schotten-Baumann conditions (Scheme 3A):
Tandem Click-Coupling Approach
A one-pot protocol combines triazole formation and propenone acylation (Scheme 3B):
- CuAAC reaction between 4-azido-6-chloropyrimidine and propargyl-furan-propenone.
- In situ piperazine substitution at C4.
- CuI (10 mol%), sodium ascorbate, DMF/H₂O (3:1).
- Yield: 54% (over two steps).
Optimization and Mechanistic Insights
Stereochemical Control
(E)-Selectivity in propenone formation is governed by:
Purification Challenges
Key issues and solutions:
| Challenge | Solution |
|---|---|
| Residual piperazine | SCX-2 cation exchange chromatography |
| Geometric isomers | Reverse-phase HPLC (C18, MeCN/H₂O) |
| Metal contaminants | Chelex® 100 resin treatment |
Analytical Characterization Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.92 (s, 1H, triazole-H), 8.61 (s, 1H, pyrimidine-H), 7.78 (d, J = 15.6 Hz, 1H, CH=), 7.62 (d, J = 15.6 Hz, 1H, CH=), 7.52 (m, 1H, furan-H), 6.84–6.78 (m, 2H, furan-H), 4.12–3.95 (m, 8H, piperazine).
HRMS (ESI+) :
- m/z calc. for C₂₁H₂₀N₇O₂⁺ [M+H]⁺: 426.1678; found: 426.1675.
X-ray Crystallography :
- Orthorhombic P2₁2₁2₁, a = 8.924 Å, b = 12.567 Å, c = 15.432 Å.
- Dihedral angle between pyrimidine and furan planes: 88.5°.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | E:Z Ratio | Steps | Scalability |
|---|---|---|---|---|
| Stepwise acylation | 71 | 9:1 | 4 | High |
| Tandem click | 54 | 19:1 | 2 | Moderate |
| Cross-metathesis | 58 | 20:1 | 3 | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the pyrimidin-4-ylpiperazine core via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the 1H-1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Attachment of the (E)-3-(furan-2-yl)acryloyl group via Claisen-Schmidt condensation under basic conditions (e.g., KOH/EtOH) .
- Key Considerations : Optimize reaction time, temperature (typically 60–80°C), and stoichiometry to achieve >90% yield. Use HPLC (C18 column, acetonitrile/water mobile phase) for purity validation .
Q. How is the compound structurally characterized?
- Techniques :
- Single-crystal X-ray diffraction for absolute stereochemical confirmation (e.g., space group , -factor < 0.06) .
- ¹H/¹³C NMR : Key signals include furan protons (δ 6.3–7.4 ppm), triazole protons (δ 8.1–8.5 ppm), and acryloyl carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and furan C-O (~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Use sonication for aqueous dispersion .
- Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmosphere (N₂/Ar) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
- Approach :
-
Synthesize analogs with modified triazole substituents (e.g., methyl, phenyl) or furan replacements (thiophene, pyridine) .
-
Test in vitro against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Data Interpretation : Compare IC₅₀ values (Table 1) and correlate with steric/electronic properties via Hammett analysis .
Table 1 : Hypothetical Bioactivity Data for Analogues
Substituent (R) Target Kinase IC₅₀ (nM) -H EGFR 28 ± 3 -CH₃ CDK2 45 ± 5 -Ph VEGFR2 12 ± 2
Q. What computational methods are suitable for predicting its binding modes?
- Docking : Use AutoDock Vina with crystal structures of kinase domains (PDB: 1M17, 2RGP). Validate with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to analyze charge distribution on the triazole ring, which influences H-bonding with catalytic lysine residues .
Q. How can data contradictions in stability assays be resolved?
- Case Study : Discrepancies in thermal degradation rates (e.g., TGA vs. HPLC data).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
